molecular formula C14H19N3O3S B2429732 N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 1209982-16-0

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2429732
CAS No.: 1209982-16-0
M. Wt: 309.38
InChI Key: JIDDAHKPJVFQEO-UHFFFAOYSA-N
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Description

“N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide” is a complex organic compound that features a thiophene ring, a dimethylamino group, and a pyrrolidinone moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiophene derivative: Starting with thiophene, various functional groups can be introduced through electrophilic substitution reactions.

    Introduction of the dimethylamino group: This can be achieved via nucleophilic substitution reactions, often using dimethylamine.

    Coupling with the pyrrolidinone moiety: This step may involve amide bond formation, typically using reagents like carbodiimides (e.g., EDCI) or coupling agents (e.g., HATU) under mild conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrrolidinone moiety can be reduced to alcohols under suitable conditions.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide, while reduction of the pyrrolidinone moiety might yield the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or electronic devices, due to its unique chemical properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(dimethylamino)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide: Lacks the thiophene ring.

    N-(2-(dimethylamino)-2-(phenyl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide: Contains a phenyl ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in “N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide” might confer unique electronic properties, making it distinct from similar compounds with different aromatic rings.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-16(2)10(11-4-3-7-21-11)8-15-12(18)9-17-13(19)5-6-14(17)20/h3-4,7,10H,5-6,8-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDDAHKPJVFQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)CN1C(=O)CCC1=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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